(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:
Step 1: Formation of the imidazo[4,5-c]pyridine core through cyclization reactions.
Step 2: Introduction of the chloro and amino groups via substitution reactions.
Step 3: Construction of the tetrahydrofuran ring through cyclization and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of the imidazo[4,5-c]pyridine ring to form dihydro derivatives.
Substitution: Halogenation or alkylation of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors can provide insights into its biological activity and therapeutic potential.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its functional groups can be modified to create polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- (2R,3R,4S,5R)-2-(4-Amino-7-bromo-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- (2R,3R,4S,5R)-2-(4-Amino-7-fluoro-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds.
Properties
CAS No. |
163152-53-2 |
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Molecular Formula |
C11H13ClN4O4 |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-7-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c12-4-1-14-10(13)6-7(4)16(3-15-6)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,14)/t5-,8-,9-,11-/m1/s1 |
InChI Key |
MXUSGXDRXGJKAF-MGUDNFKCSA-N |
Isomeric SMILES |
C1=C(C2=C(C(=N1)N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
Canonical SMILES |
C1=C(C2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O)Cl |
Origin of Product |
United States |
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